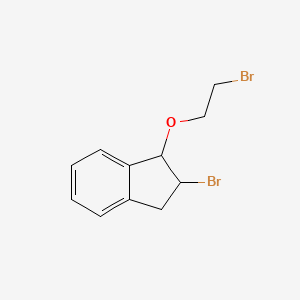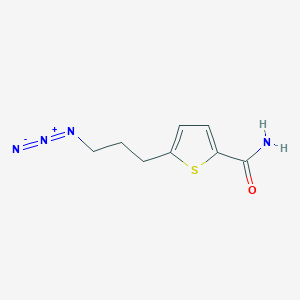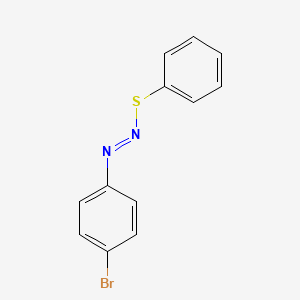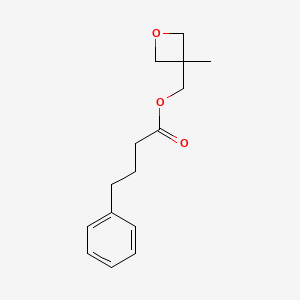
(1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-1,3-diphenyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-1,3-diphenyl-, ethyl ester is a complex organic compound that belongs to the class of purine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-1,3-diphenyl-, ethyl ester typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazino ring system through cyclization of appropriate precursors.
Esterification: Conversion of the carboxylic acid group to the ethyl ester using reagents like ethanol and acid catalysts.
Substitution Reactions: Introduction of phenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential as an enzyme inhibitor or receptor ligand, contributing to the understanding of biochemical pathways.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-1,3-diphenyl-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
相似化合物的比较
Similar Compounds
Purine Derivatives: Compounds such as caffeine, theobromine, and adenine share structural similarities with the purine core.
Triazine Derivatives: Compounds like melamine and cyanuric acid contain the triazine ring system.
Uniqueness
The unique combination of the triazino and purine ring systems, along with the specific functional groups, distinguishes this compound from other similar molecules. Its distinct structure may confer unique biological activities and applications.
属性
CAS 编号 |
105774-56-9 |
|---|---|
分子式 |
C24H22N6O4 |
分子量 |
458.5 g/mol |
IUPAC 名称 |
ethyl 2-(9-methyl-6,8-dioxo-1,3-diphenyl-4H-purino[8,7-c][1,2,4]triazin-7-yl)acetate |
InChI |
InChI=1S/C24H22N6O4/c1-3-34-19(31)15-29-22(32)20-21(27(2)24(29)33)25-23-28(20)14-18(16-10-6-4-7-11-16)26-30(23)17-12-8-5-9-13-17/h4-13H,3,14-15H2,1-2H3 |
InChI 键 |
VTRHKPCBBMLRMB-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)







![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)
![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)


